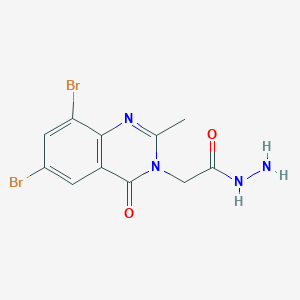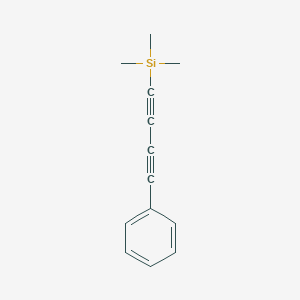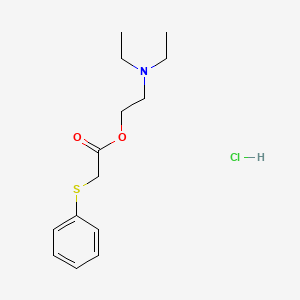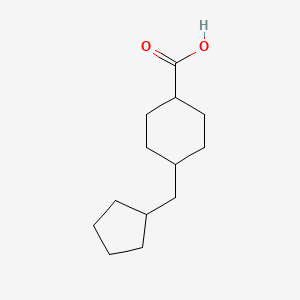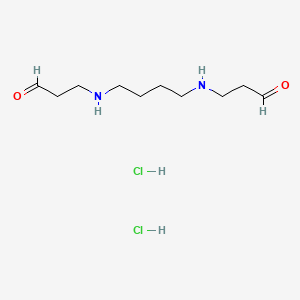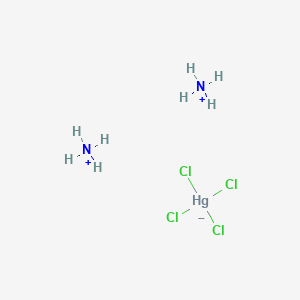
Ammonium mercuric chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ammonium mercuric chloride is a chemical compound that consists of ammonium and mercuric chloride. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. This compound is often used in scientific research due to its reactivity and ability to form complex structures.
準備方法
Synthetic Routes and Reaction Conditions
Ammonium mercuric chloride can be synthesized through the reaction of mercuric chloride with ammonium chloride. The reaction typically occurs in an aqueous solution, where mercuric chloride (HgCl2) reacts with ammonium chloride (NH4Cl) to form this compound (NH4HgCl3). The reaction conditions usually involve moderate temperatures and controlled pH levels to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, this compound is produced by combining mercuric chloride and ammonium chloride in large-scale reactors. The process involves dissolving both compounds in water and allowing them to react under controlled conditions. The resulting product is then purified through filtration and crystallization to obtain high-purity this compound.
化学反応の分析
Types of Reactions
Ammonium mercuric chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form mercuric oxide (HgO) and other mercury-containing compounds.
Reduction: It can be reduced to elemental mercury (Hg) under certain conditions.
Substitution: It can participate in substitution reactions where chloride ions are replaced by other anions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid (HNO3) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and zinc (Zn) can be used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium iodide (KI) are often employed.
Major Products Formed
Oxidation: Mercuric oxide (HgO) and other mercury oxides.
Reduction: Elemental mercury (Hg).
Substitution: Various mercury-containing compounds depending on the substituent.
科学的研究の応用
Ammonium mercuric chloride has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is employed in biological assays and experiments to study the effects of mercury on biological systems.
Medicine: It has been used in the past for its antiseptic properties, although its use has declined due to toxicity concerns.
Industry: It is utilized in the production of other mercury compounds and in certain industrial processes that require mercury.
作用機序
The mechanism of action of ammonium mercuric chloride involves its ability to interact with biological molecules and disrupt their normal functions. Mercury ions (Hg2+) can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction can result in toxic effects on cells and tissues.
類似化合物との比較
Similar Compounds
Mercuric chloride (HgCl2): A highly toxic compound used in various industrial and laboratory applications.
Mercurous chloride (Hg2Cl2):
Mercuric oxide (HgO): Used in the production of mercury batteries and as a reagent in chemical synthesis.
Uniqueness
Ammonium mercuric chloride is unique due to its combination of ammonium and mercuric chloride, which imparts distinct properties and reactivity. Its ability to form complex structures and participate in a variety of chemical reactions makes it valuable in scientific research and industrial applications.
特性
CAS番号 |
33445-15-7 |
|---|---|
分子式 |
Cl4H8HgN2 |
分子量 |
378.5 g/mol |
IUPAC名 |
diazanium;tetrachloromercury(2-) |
InChI |
InChI=1S/4ClH.Hg.2H3N/h4*1H;;2*1H3/q;;;;+2;;/p-2 |
InChIキー |
RVPGISIWDJGAAY-UHFFFAOYSA-L |
正規SMILES |
[NH4+].[NH4+].Cl[Hg-2](Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


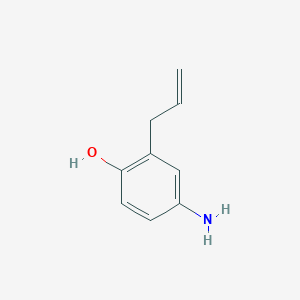
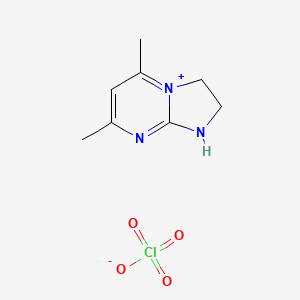
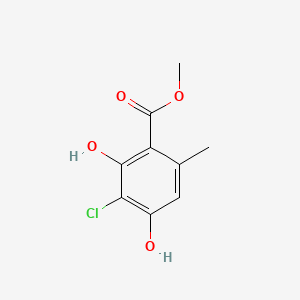
![6-Oxa-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B14675328.png)
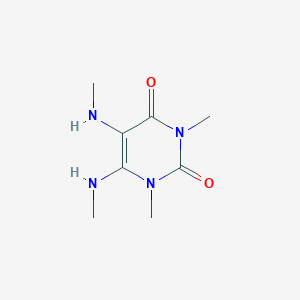
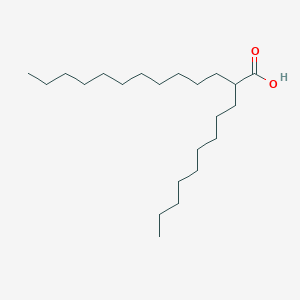
![1,1'-[Sulfonylbis(2-isothiocyanatobenzene-4,1-diyl)]bis(4-phenylpiperazine)](/img/structure/B14675352.png)

